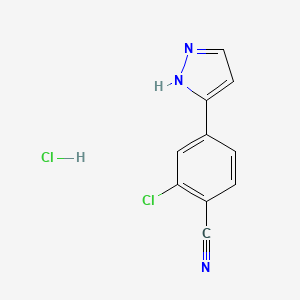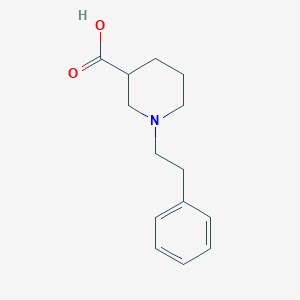
1-(2-Phenylethyl)piperidine-3-carboxylic acid
Overview
Description
“1-(2-Phenylethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C14H20ClNO2 and a molecular weight of 269.77 . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Various methods have been developed, including N-heterocyclization of primary amines with diols , and the use of ammonium formate and palladium on carbon for the reduction of pyridine N-oxides to piperidines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxylic acid moiety . The exact structure can be viewed using computational chemistry tools .Chemical Reactions Analysis
Piperidine derivatives, including “this compound”, are involved in a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H20ClNO2 and a molecular weight of 269.77 .Scientific Research Applications
Synthesis and Chemical Transformations
1-(2-Phenylethyl)piperidine-3-carboxylic acid and its derivatives are involved in various synthesis processes. For instance, Vervisch et al. (2010) discuss the conversion of 2-(2-cyano-2-phenylethyl)aziridines into novel cis- and trans-2-chloromethyl-4-phenylpiperidine-4-carbonitriles. These compounds are then used as substrates for synthesizing stereodefined piperidine carboxylic acids and other related compounds (Vervisch, D’hooghe, Törnroos, & de Kimpe, 2010).
Structural Studies
The structural characteristics of this compound derivatives have been a focus in several studies. Bartoszak-Adamska et al. (2011) analyzed the diastereomeric complex of (R/S)-piperidine-3-carboxylic acid with (2R,3R)-tartaric acid through spectroscopic and computational methods, providing insights into their molecular structures (Bartoszak-Adamska, Dega-Szafran, Jaskólski, & Szafran, 2011).
Cancer Research
In the field of cancer research, derivatives of this compound have shown potential. For example, an Aurora kinase inhibitor that inhibits Aurora A and may be beneficial in treating cancer was discussed by ロバート ヘンリー,ジェームズ (2006) (ロバート ヘンリー,ジェームズ, 2006).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their potential pharmaceutical applications. A study by Pikul et al. (2001) synthesized a series of carboxylic acids containing substituted piperidine, which showed potent inhibition of matrix metalloproteinases, indicating their potential in therapeutic contexts (Pikul, Ohler, Ciszewski, Laufersweiler, Almstead, De, Natchus, Hsieh, Janusz, Peng, Branch, King, Taiwo, & Mieling, 2001).
Mechanism of Action
Target of Action
The primary target of 1-(2-Phenylethyl)piperidine-3-carboxylic acid is the GABA (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound acts as an inhibitor of GABA uptake . By inhibiting the reuptake of GABA, it increases the availability of GABA in the synaptic cleft. This leads to an increase in GABAergic inhibition, which results in decreased neuronal excitability .
Biochemical Pathways
GABAergic signaling pathway . By increasing the availability of GABA, it enhances the inhibitory effects of GABA on post-synaptic neurons, thereby modulating the overall excitability of the neuronal network .
Result of Action
The inhibition of GABA uptake by this compound leads to an increase in the concentration of GABA in the synaptic cleft. This results in enhanced GABAergic inhibition, which can lead to a decrease in neuronal excitability. This could potentially have therapeutic implications in conditions characterized by excessive neuronal activity, such as epilepsy and neuropathic pain .
Safety and Hazards
The safety data sheet for a related compound, Piperidine, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .
Biochemical Analysis
Biochemical Properties
1-(2-Phenylethyl)piperidine-3-carboxylic acid is known to participate in various biochemical reactions. It has been reported to exhibit significant in vitro activity as an inhibitor of the uptake of GABA into neuronal and glial cells . This suggests that it interacts with GABA transporters, which are proteins that play a crucial role in the regulation of GABAergic neurotransmission .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on GABAergic neurotransmission. By inhibiting the uptake of GABA, it can potentially increase the concentration of this neurotransmitter in the synaptic cleft, thereby enhancing GABAergic signaling . This could have various effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GABA transporters. As an inhibitor of GABA uptake, it prevents the reuptake of this neurotransmitter into neurons and glial cells, thereby increasing its availability in the synaptic cleft . This can lead to enhanced activation of GABA receptors and increased GABAergic signaling .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Considering the well-characterized metabolism of the pharmaceutically used opioid fentanyl and the so far available data, the metabolism of the new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .
Properties
IUPAC Name |
1-(2-phenylethyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDRVVZESQZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


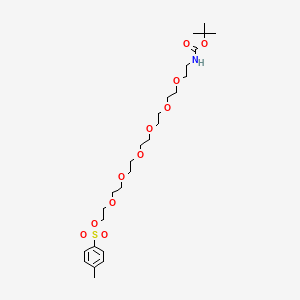
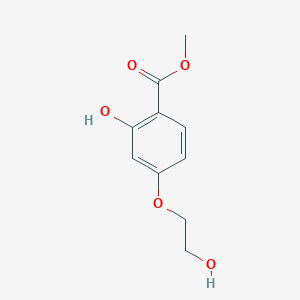

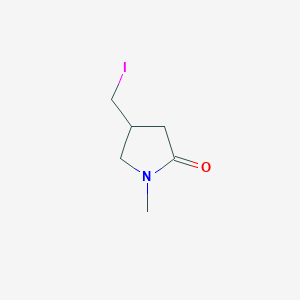
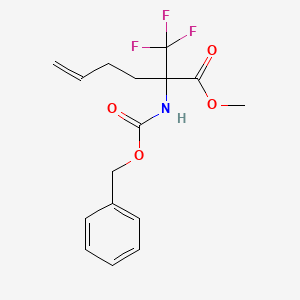
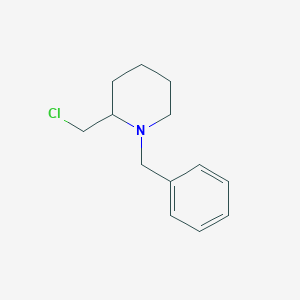
![[1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]amine hydrochloride](/img/structure/B3096946.png)
![(R)-N-(1-(3-(benzyloxy)-2-hydroxypropyl)-2-(1-(benzyloxy)-2-methylpropan-2-yl)-6-fluoro-1H-indol-5-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanecarboxamide](/img/structure/B3096953.png)
amine](/img/structure/B3096958.png)
![Butyl[(3-phenoxyphenyl)methyl]amine](/img/structure/B3096968.png)
![5,5-Bis(3,7-dimethyloctyl)dithieno[3,2-b:3',2'-e]pyran](/img/structure/B3096980.png)
![methyl (E)-3-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propenoate](/img/structure/B3096988.png)
![[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B3096994.png)
